molecular formula C12H16FNO B8322331 4-(5-Ethyl-2-fluorophenyl)morpholine

4-(5-Ethyl-2-fluorophenyl)morpholine

カタログ番号: B8322331
分子量: 209.26 g/mol
InChIキー: BWLWZOPOOJJUSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Ethyl-2-fluorophenyl)morpholine is a synthetic small molecule characterized by a morpholine ring substituted at the 4-position with a 5-ethyl-2-fluorophenyl group. The ethyl and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, target binding affinity, and metabolic stability.

特性

分子式

C12H16FNO

分子量

209.26 g/mol

IUPAC名

4-(5-ethyl-2-fluorophenyl)morpholine

InChI

InChI=1S/C12H16FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h3-4,9H,2,5-8H2,1H3

InChIキー

BWLWZOPOOJJUSA-UHFFFAOYSA-N

正規SMILES

CCC1=CC(=C(C=C1)F)N2CCOCC2

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues in Anti-Trypanosomal Agents

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (Figure 29a, )
  • Structure: Features a pyrazole core linked to a morpholine ring and a 4-phenoxyphenyl group.
  • Activity: Exhibits potent anti-trypanosomal activity against T. b. rhodesiense (IC₅₀ = 1.0 µM) with cytotoxicity at 61.6 µM .
  • Key Insights: The pyrazole ring is critical for activity; substitution with isoxazole reduces potency by 6-fold. The phenoxy group is essential; replacement with ethylene decreases efficacy by 9-fold. Compared to 4-(5-Ethyl-2-fluorophenyl)morpholine, the absence of fluorine and ethyl groups in this analog suggests that lipophilic substituents (e.g., ethyl) may enhance membrane permeability, while fluorine could improve metabolic stability.
1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (Figure 29b, )
  • Structure : Replaces morpholine with piperazine.
  • Activity: Similar anti-trypanosomal potency (IC₅₀ = 1.1 µM) but higher cytotoxicity than morpholine-containing analogs .
  • Key Insight : Morpholine’s oxygen atom may reduce basicity and improve selectivity compared to piperazine, highlighting the importance of heterocycle choice in toxicity profiles.

Morpholine-Containing Trisubstituted Pyrimidines ()

CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
  • Structure : Pyrimidine core with morpholine, trifluoromethyl, and dimethoxyphenyl groups.
  • Activity : Displays EP2 receptor potentiation, with morpholine outperforming piperidine or piperazine analogs .
  • Key Insight : The morpholine ring’s electron-rich oxygen may enhance binding to EP2 receptors, suggesting that this compound’s morpholine moiety could similarly stabilize target interactions.
CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
  • Structure : Simplified analog of CID2992168 with a phenyl group.
  • Activity : Retains EP2 potentiation, indicating tolerance for aromatic substituents .
  • Comparison : The ethyl and fluorine groups in this compound may offer tunable steric and electronic effects compared to phenyl or trifluoromethyl groups.

Fluorophenyl-Morpholine Derivatives ()

2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide (Compound 5)
  • Structure : Fluorophenyl group linked to morpholine via a carbonyl bridge.
  • Synthesis : Highlights the feasibility of introducing fluorine and morpholine into aromatic systems .
  • Key Insight : Fluorine’s position (meta to morpholine) in this derivative contrasts with this compound’s ortho-fluorine, which may alter dipole interactions and binding kinetics.

Piperidine vs. Morpholine in Benzamide Scaffolds ()

  • 2-Piperidinyl Phenyl Benzamides : Para-fluorobenzamide (CID890517) shows EP2 potentiation, but replacing piperidine with morpholine (TG6–268) abolishes activity .
  • Key Insight : Morpholine’s conformational rigidity or polarity may disrupt binding in certain scaffolds, emphasizing that its utility depends on the broader molecular context.

Data Table: Comparative Profiles of Key Compounds

Compound Core Structure Key Substituents Biological Activity Cytotoxicity (µM) Target
This compound Phenyl-morpholine 5-Ethyl, 2-Fluoro Hypothetical (e.g., anti-parasitic) N/A Undetermined
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Pyrazole-morpholine 4-Phenoxyphenyl IC₅₀ = 1.0 µM (anti-trypanosomal) 61.6 T. b. rhodesiense
CID2992168 Pyrimidine-morpholine 3,4-Dimethoxyphenyl, CF₃ EP2 potentiation Not reported EP2 receptor
CID890517 Benzamide-piperidine Para-fluorophenyl EP2 potentiation Not reported EP2 receptor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。